molecular formula C13H16N2O B1358800 2-((4-Hydroxypiperidin-1-yl)methyl)benzonitrile CAS No. 887593-76-2

2-((4-Hydroxypiperidin-1-yl)methyl)benzonitrile

Cat. No.: B1358800
CAS No.: 887593-76-2
M. Wt: 216.28 g/mol
InChI Key: COPODFLYJNEAKS-UHFFFAOYSA-N
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Description

2-((4-Hydroxypiperidin-1-yl)methyl)benzonitrile (CAS 887593-76-2) is a chemical building block with a molecular weight of 216.28 g/mol and the molecular formula C13H16N2O. It should be stored sealed in a dry environment at 2-8°C . This compound features a benzonitrile scaffold linked to a hydroxypiperidine ring, a structural motif of significant interest in medicinal chemistry and pharmaceutical research. The hydroxypiperidine group is a privileged structure in drug discovery, often used to modulate the physicochemical properties and potency of target molecules. For researchers, this compound serves as a versatile intermediate or precursor in the synthesis of more complex, biologically active molecules. Notably, derivatives containing the (4-hydroxypiperidin-1-yl)methyl group have been identified as key components in the synthesis of novel triazoloquinazolinone-based compounds, which are investigated for their potential as inhibitors of the oncogenic protein SHP2 . SHP2 is a non-receptor protein tyrosine phosphatase implicated in various intracellular signaling pathways and is a validated target for certain leukemia and solid tumors . This product is strictly For Research Use Only.

Properties

IUPAC Name

2-[(4-hydroxypiperidin-1-yl)methyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O/c14-9-11-3-1-2-4-12(11)10-15-7-5-13(16)6-8-15/h1-4,13,16H,5-8,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COPODFLYJNEAKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)CC2=CC=CC=C2C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90640737
Record name 2-[(4-Hydroxypiperidin-1-yl)methyl]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90640737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887593-76-2
Record name 2-[(4-Hydroxypiperidin-1-yl)methyl]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90640737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Hydroxypiperidin-1-yl)methyl)benzonitrile typically involves the reaction of 4-hydroxypiperidine with a benzonitrile derivative under controlled conditions. One common method involves the use of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction between 4-hydroxypiperidine and a benzonitrile derivative . The reaction is usually carried out in an organic solvent, such as dimethylformamide, at elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors, which allow for better control of reaction parameters and higher yields. Additionally, the use of green chemistry principles, such as the use of ionic liquids as solvents and catalysts, can enhance the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-((4-Hydroxypiperidin-1-yl)methyl)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products

    Oxidation: The major product is 2-((4-oxopiperidin-1-yl)methyl)benzonitrile.

    Reduction: The major product is 2-((4-aminopiperidin-1-yl)methyl)benzonitrile.

    Substitution: The products vary depending on the electrophile used.

Scientific Research Applications

Medicinal Chemistry

2-((4-Hydroxypiperidin-1-yl)methyl)benzonitrile has been investigated for its potential as a therapeutic agent in treating various central nervous system disorders. Its structural similarity to known modulators of neurotransmitter receptors suggests that it may act as a ligand for specific biological targets.

Case Study: Metabotropic Glutamate Receptors
Research has shown that compounds with similar piperidine structures can act as positive allosteric modulators of metabotropic glutamate receptor subtype 5 (mGluR5). These modulators have potential applications in treating anxiety and other CNS disorders by enhancing glutamate signaling without direct agonist activity .

Antiviral Drug Research

The compound has also been studied for its antiviral properties, particularly as an entry inhibitor for the Hepatitis C virus (HCV). Derivatives of this compound have shown significant efficacy against HCV by targeting the viral entry stage, indicating its potential in developing antiviral therapies.

Experimental Findings :

  • The compound was used as a scaffold to synthesize new derivatives that exhibited high potency against HCV.
  • Inhibitory effects were primarily observed during the virus entry phase, demonstrating the compound's relevance in antiviral drug design.

Neuroprotective Effects

Research indicates that piperidine derivatives can exhibit neuroprotective effects, making them candidates for treating neurodegenerative diseases such as Alzheimer's disease. The ability of this compound to inhibit acetylcholinesterase suggests it may help regulate neurotransmitter levels in the brain, thereby enhancing cognitive functions.

Mechanism of Action

The mechanism of action of 2-((4-Hydroxypiperidin-1-yl)methyl)benzonitrile involves its interaction with specific molecular targets and pathways. For instance, it may act as a positive regulator of T-cell coactivation by binding to proteins such as ADA, CAV1, IGF2R, and PTPRC . This binding can induce T-cell proliferation and NF-kappa-B activation, which are important processes in immune response and inflammation.

Comparison with Similar Compounds

2-((4-Hydroxypiperidin-1-yl)methyl)benzonitrile can be compared with other similar compounds, such as:

    Pyrrolidine derivatives: These compounds also contain a nitrogen heterocycle and are widely used in medicinal chemistry for their biological activities.

    Piperidine derivatives: These compounds share the piperidine ring structure and are known for their diverse pharmacological properties.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities.

Biological Activity

2-((4-Hydroxypiperidin-1-yl)methyl)benzonitrile is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on diverse scientific sources.

Chemical Structure and Synthesis

The molecular formula of this compound is C13H16N2O, with a molecular weight of 216.28 g/mol. The compound features a piperidine ring with a hydroxyl group at the 4-position, linked to a benzonitrile group. The synthesis typically involves the reaction of 4-hydroxypiperidine with a benzonitrile derivative under conditions that facilitate nucleophilic substitution or condensation reactions, often utilizing potassium carbonate in dimethyl sulfoxide at elevated temperatures.

Antiviral Properties

Recent studies have highlighted the compound's role as a precursor in the synthesis of derivatives that act as Hepatitis C Virus (HCV) entry inhibitors. The derivatives exhibit high potency, primarily attributed to their inhibitory effects on the virus entry stage. This suggests that this compound may serve as a scaffold for developing antiviral agents.

Neuroprotective Effects

Compounds containing piperidine derivatives have shown neuroprotective properties, indicating their potential in treating neurodegenerative diseases such as Alzheimer's disease. Specifically, they may inhibit acetylcholinesterase (AChE), an enzyme critical for neurotransmitter regulation in the brain. The presence of the hydroxyl group in this compound may enhance its solubility and bioavailability, further contributing to its pharmacological profile.

Enzyme Inhibition

Research indicates that this compound may interact with various biological targets, particularly enzymes involved in neurotransmission. Studies on similar compounds suggest that they can effectively inhibit AChE activity, which could be a significant mechanism for their neuroprotective effects.

Comparative Analysis with Similar Compounds

The uniqueness of this compound lies in its specific combination of functional groups. A comparative analysis with similar compounds reveals distinct differences in their biological activities:

Compound Name Structure Characteristics Unique Properties
4-(4-Hydroxypiperidin-1-yl)benzonitrileHydroxypiperidine attached directly to benzonitrileDifferent enzyme inhibition profile
2-((3-Hydroxypiperidin-1-yl)methyl)benzonitrileHydroxypiperidine at the 3-positionVariations in pharmacokinetics due to position
N-[2-(1-benzylpiperidin-4-yl)ethyl]-4-(pyrazin-2-yl)benzamideContains pyrazin moiety instead of nitrileDifferent biological activity spectrum

Case Studies and Research Findings

Several studies have investigated the biological activity of related piperidine compounds. For instance, research on novel allosteric modulators of metabotropic glutamate receptors (mGluR5) has shown that structurally diverse compounds can exhibit significant efficacy in rodent models predictive of CNS disorders . These findings suggest that derivatives of this compound could also be explored for similar therapeutic potentials.

Additionally, studies focusing on histamine H3 receptor antagonists/inverse agonists have demonstrated that modifications to piperidine structures can lead to compounds with high affinities and inhibitory activities against AChE . This reinforces the potential utility of this compound and its derivatives in neuropharmacology.

Q & A

Q. What are the key synthetic routes for 2-((4-Hydroxypiperidin-1-yl)methyl)benzonitrile, and how can reaction yields be optimized?

The compound is typically synthesized via nucleophilic substitution or reductive amination. For example, benzonitrile derivatives with activated methyl groups (e.g., bromomethyl or chloromethyl benzonitrile) can react with 4-hydroxypiperidine under basic conditions (e.g., K₂CO₃ in DMF) to form the target compound. Optimization involves controlling stoichiometry (1:1.2 molar ratio of benzonitrile precursor to piperidine), temperature (60–80°C), and reaction time (12–24 hours). Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical to isolate high-purity product .

Q. How is the structural integrity of this compound validated?

Characterization employs:

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR confirm substitution patterns (e.g., benzonitrile aromatic protons at δ 7.4–7.9 ppm, piperidine protons at δ 2.5–3.5 ppm) .
  • X-ray crystallography : Reveals chair conformations of piperidine rings and van der Waals interactions in crystal packing .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 231.14) .

Q. What safety protocols are essential when handling this compound?

  • Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact.
  • Work in a fume hood due to potential respiratory irritation.
  • Store in airtight containers at 2–8°C, away from oxidizers.
  • Dispose of waste via licensed chemical disposal services .

Advanced Research Questions

Q. How does this compound serve as an intermediate in anticancer drug discovery?

The compound’s piperidine and benzonitrile moieties enable derivatization into pharmacologically active scaffolds. For instance:

  • 3-Aminopyrazole synthesis : React with hydrazine derivatives to form pyrazole rings, which exhibit antiproliferative activity against cancer cell lines (e.g., MCF-7, IC₅₀ < 10 µM) .
  • Kinase inhibition : The nitrile group facilitates hydrogen bonding with ATP-binding pockets in kinases (e.g., EGFR, VEGFR2) .

Q. What computational methods predict the compound’s reactivity and electronic properties?

  • Density Functional Theory (DFT) : Calculates HOMO-LUMO gaps (e.g., ~4.5 eV) to assess electrophilicity. The nitrile group’s electron-withdrawing nature stabilizes charge transfer in intermediates .
  • Molecular docking : Simulates binding affinities to biological targets (e.g., docking scores < -8.0 kcal/mol for protease inhibitors) .

Q. How do structural modifications impact corrosion inhibition efficiency?

In corrosion studies (e.g., HABN-3 analog):

  • Hydroxyl group positioning : 4-Hydroxypiperidine enhances adsorption on metal surfaces (e.g., steel) via hydrogen bonding, achieving >90% inhibition efficiency at 500 ppm .
  • Nitrile vs. amine substituents : Nitriles provide better hydrophobic barriers than amines in acidic media (pH 2–4) .

Q. How can conflicting spectroscopic data from different synthesis batches be resolved?

  • Batch comparison : Analyze 1H^1H NMR for impurities (e.g., unreacted piperidine at δ 1.5–2.0 ppm).
  • HPLC-MS : Quantify byproduct formation (e.g., dimerization products at m/z 450–500).
  • Crystallographic validation : Use single-crystal X-ray to confirm structural consistency .

Methodological Notes

  • Synthesis optimization : Monitor reaction progress via TLC (Rf ~0.5 in 1:3 ethyl acetate/hexane).
  • Data reproducibility : Standardize solvent purity (>99.9%) and anhydrous conditions for sensitive reactions .

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